

# Reproducibility of Echinacea's antiviral effects across different viral strains

**Author:** BenchChem Technical Support Team. **Date:** December 2025

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## Echinacea's Antiviral Efficacy: A Comparative Analysis Across Viral Strains

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antiviral effects of Echinacea across a spectrum of viral strains, supported by experimental data. The information is intended to offer an objective overview for researchers and professionals in drug development, summarizing key findings on the reproducibility of Echinacea's antiviral properties.

## Quantitative Analysis of Antiviral Activity

The antiviral efficacy of Echinacea extracts varies depending on the viral strain, the Echinacea species, the plant part used, and the extraction method. The following tables summarize quantitative data from various in vitro and clinical studies.

Table 1: In Vitro Antiviral Activity of Echinacea purpurea Extracts

Viral Strain	Cell Line	Echinacea purpurea Preparation	Concentration for Significant Inhibition	Key Findings	Reference
Influenza A (H3N2, H5N1, H7N7), Influenza B	MDCK	Standardized alcoholic extract (Echinaforce®)	IC between 1.6 µg/ml to 50 µg/ml	Marked inhibition of viral infectivity.[1]	[1]
Rhinovirus	HeLaH1	70% ethanol root extract	Significant reduction at 25 µg/mL; Complete inhibition at 75 µg/mL	Dose-dependent reduction in viral plaque formation.[2]	[2]
Influenza Virus	MDCK	70% ethanol root extract	Significant reduction at 25 µg/mL; Complete inhibition at 75 µg/mL	Dose-dependent reduction in viral plaque formation.[2]	[2]
Herpes Simplex Virus (HSV-1, HSV-2)	Aqueous extracts	Not specified	Effective against both acyclovir-resistant and susceptible strains.[3]	[3]	
SARS-CoV-2 and variants (alpha, beta, gamma, delta, eta, omicron)	Echinaforce® extract (EF)	EC50 ranging from 3.62 to 12.03 µg/mL	Broadly inhibited the propagation of all investigated SARS-CoV-2 VOCs.[4]	[4]	

Table 2: Clinical Studies on the Efficacy of Echinacea in Respiratory Tract Infections

Study Design	Participants	Intervention	Outcome	Key Findings	Reference
Randomized, Double-Blind, Controlled Clinical Trial	473 patients with flu symptoms < 48 hours	Echinaforce® Hotdrink syrup vs. Oseltamivir	Percentage of patients with mild or no symptoms	Similar recovery rates between the two groups at day 5 and 10. [5][6]	[5][6]
Randomized, Open, Controlled, Exploratory Clinical Study	120 healthy volunteers	Echinaforce® (EF) prevention vs. control	Incidence of respiratory tract infections (RTIs) and viral load	EF treatment during acute episodes significantly reduced the overall virus load by ~99%. [7][8]	[7][8]
Randomized Controlled Trial	755 adults	Echinaforce® extract (2400 mg daily) vs. placebo for 4 months	Incidence of enveloped virus infections	24 enveloped virus infections in the Echinacea group vs. 47 in the placebo group. [9][10]	[9][10]
Randomized Controlled Trial	203 children (4-12 years)	Echinaforce® extract (1200 mg) vs. control for 4 months	Incidence of enveloped virus infections and viral load	Reduced incidence of enveloped virus infections; viral loads in nasal secretions significantly	[8][9]

reduced by

98.5%.[\[8\]](#)[\[9\]](#)

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## Experimental Protocols

Understanding the methodologies behind these findings is crucial for reproducibility and further research.

### In Vitro Viral Plaque Assay for Rhinovirus and Influenza Virus

This protocol is based on a study investigating the effects of an Echinacea purpurea root extract on viral replication.[\[2\]](#)

- **Cell Culture:** HeLaH1 cells for rhinovirus and Madin-Darby Canine Kidney (MDCK) cells for influenza virus are cultured to confluency in appropriate media.
- **Infection:** Cell monolayers are infected with either rhinovirus or influenza virus.
- **Treatment:** Immediately following infection, increasing concentrations of the Echinacea extract (0–125 µg/mL) are added to the cell cultures.
- **Incubation:** The plates are incubated to allow for viral replication and plaque formation.
- **Visualization and Quantification:** After incubation, the cell monolayers are stained (e.g., with crystal violet) to visualize the viral plaques. The number and size of plaques are quantified to determine the extent of viral inhibition at different extract concentrations.

### Clinical Trial Protocol for Early Influenza Treatment

This protocol is summarized from a study comparing an Echinacea preparation to oseltamivir.  
[\[5\]](#)[\[6\]](#)

- **Participant Recruitment:** 473 patients from 29 primary care practices who exhibited flu symptoms for less than 48 hours were recruited.
- **Randomization:** Patients were randomly assigned to one of two treatment groups.

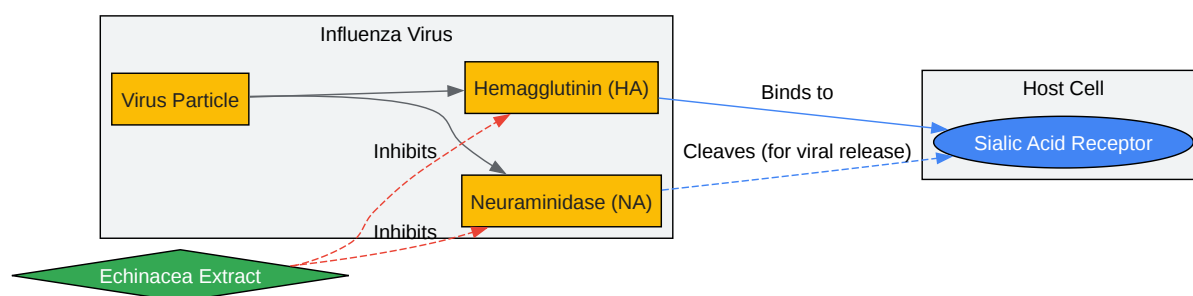
- Intervention:
  - Group 1: Received Echinaforce Hotdrink syrup for 10 days.
  - Group 2: Received oseltamivir for five days followed by a placebo for five days.
- Primary Endpoint: The primary outcome measured was the percentage of patients with mild or no symptoms after one, five, and 10 days of treatment.
- Data Analysis: The recovery rates between the two groups were compared at the specified time points.

## Mechanisms of Antiviral Action: Signaling Pathways and Workflows

Echinacea appears to exert its antiviral effects through multiple mechanisms, including direct virucidal activity and immunomodulation.

### Proposed Mechanism of Action Against Influenza Virus

Echinacea extracts have been shown to interfere with the initial stages of influenza virus infection.<sup>[1][11][12]</sup> The diagram below illustrates the proposed mechanism.

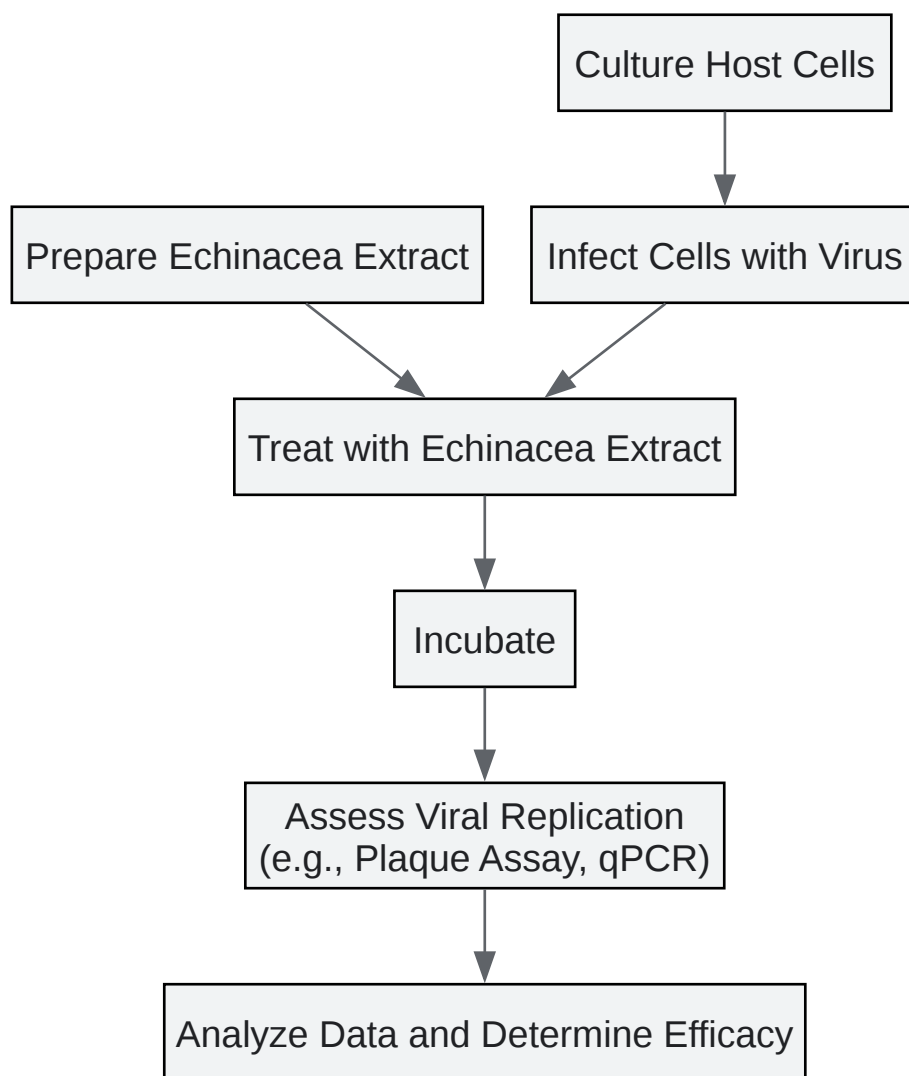


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Caption: Echinacea's inhibition of influenza virus entry.

## Experimental Workflow for Assessing Antiviral Efficacy

The following diagram outlines a general workflow for evaluating the antiviral properties of Echinacea extracts in vitro.

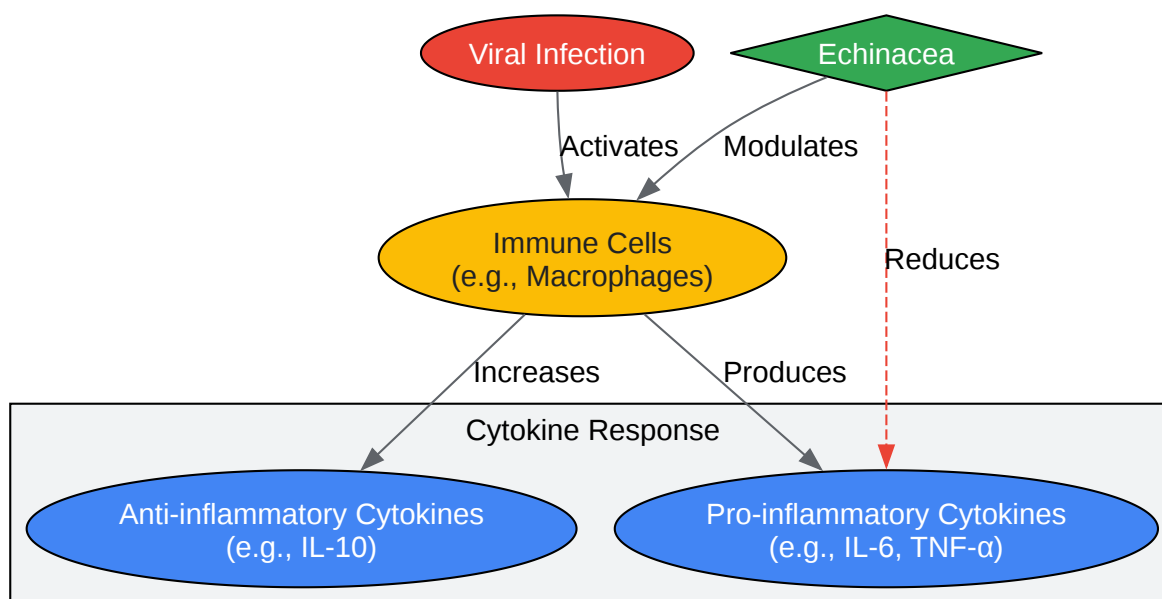


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Caption: In vitro antiviral testing workflow.

## Immunomodulatory Effects and Cytokine Regulation

Echinacea is also known for its immunomodulatory properties, which may contribute to its antiviral effects by influencing cytokine production.[3][13]



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Caption: Echinacea's modulation of cytokine response.

In conclusion, the available evidence suggests that certain Echinacea preparations exhibit reproducible antiviral effects against a range of enveloped viruses, including influenza viruses, herpes simplex virus, and coronaviruses. The mechanisms of action are multifaceted, involving direct inhibition of viral entry and replication, as well as modulation of the host immune response. However, the efficacy can be highly dependent on the specific Echinacea species, plant part, and extraction method used. Further standardized clinical trials are necessary to fully elucidate the clinical potential of Echinacea as an antiviral agent.

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- To cite this document: BenchChem. [Reproducibility of Echinacea's antiviral effects across different viral strains]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b028628#reproducibility-of-echinacea-s-antiviral-effects-across-different-viral-strains]

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